Azilsartan Impurity 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azilsartan Impurity 7 is a chemical compound related to Azilsartan, which is an angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is one of the degradation products or related substances that can form during the synthesis or storage of Azilsartan. Understanding and characterizing such impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.
Preparation Methods
The preparation of Azilsartan Impurity 7 involves specific synthetic routes and reaction conditions. One common method includes the use of high-performance liquid chromatography (HPLC) to separate and identify the impurity from the main compound, Azilsartan . The synthetic route typically involves the reaction of Azilsartan with various reagents under controlled conditions to induce the formation of the impurity. Industrial production methods may involve the use of large-scale reactors and precise control of reaction parameters to ensure the consistent formation of this compound .
Chemical Reactions Analysis
Azilsartan Impurity 7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Azilsartan Impurity 7 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the development and validation of analytical methods, such as HPLC and mass spectrometry . In biology and medicine, it is studied for its potential effects on biological systems and its role as a degradation product in pharmaceutical formulations . In the industry, it is important for quality control and regulatory compliance, ensuring that pharmaceutical products meet safety standards .
Mechanism of Action
The mechanism of action of Azilsartan Impurity 7 is related to its chemical structure and its interaction with biological targets. As a degradation product of Azilsartan, it may retain some affinity for the angiotensin II receptor, although its potency and efficacy are likely reduced compared to the parent compound . The molecular targets and pathways involved include the angiotensin II receptor and related signaling pathways that regulate blood pressure and vascular function .
Comparison with Similar Compounds
Azilsartan Impurity 7 can be compared with other similar compounds, such as other impurities of Azilsartan and related angiotensin II receptor antagonists. Similar compounds include Azilsartan Impurity A, Azilsartan Impurity B, and Azilsartan Impurity C . The uniqueness of this compound lies in its specific chemical structure and the conditions under which it forms. Compared to other impurities, it may have different stability, reactivity, and biological effects .
Properties
Molecular Formula |
C25H20N4O5 |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
ethyl 2-oxo-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C25H20N4O5/c1-2-33-23(30)19-8-5-9-20-21(19)29(24(31)26-20)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-25(32)34-28-22/h3-13H,2,14H2,1H3,(H,26,31)(H,27,28,32) |
InChI Key |
DXBRZLXNEVZKGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.